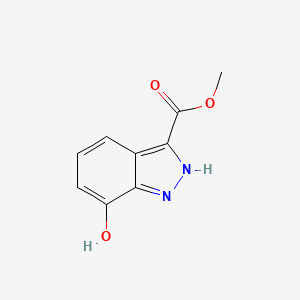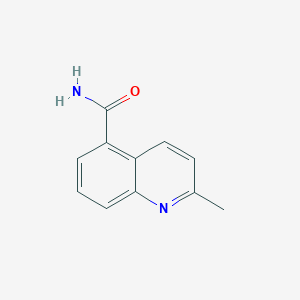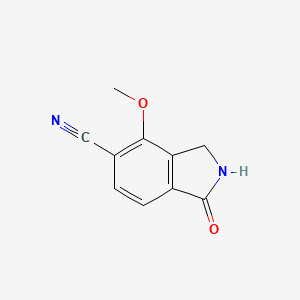![molecular formula C9H13ClO2 B11906636 1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl- CAS No. 56377-55-0](/img/structure/B11906636.png)
1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxaspiro[35]nonan-2-one, 3-chloro-3-methyl- is a chemical compound with a unique spirocyclic structure This compound is characterized by the presence of a spiro linkage between a nonane ring and an oxirane ring, with a chlorine and a methyl group attached to the nonane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl- typically involves the reaction of a suitable precursor with reagents that facilitate the formation of the spirocyclic structure. One common method involves the reaction of 3-chloro-3-methyl-1,5-hexadiene with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) to form the oxirane ring. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl- may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as distillation and chromatography, can further enhance the yield and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of substituted spirocyclic compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl- involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, potentially modulating their activity. The presence of the chlorine and methyl groups can influence the compound’s reactivity and binding affinity, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one
- 1-Oxaspiro[3.5]nonan-2-ylmethanol
- 1-Oxaspiro[3.5]nonan-3-amine
- 1-Methyl-3-methylidenespiro[3.5]nonan-2-one
Uniqueness
1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl- stands out due to the presence of the chlorine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The spirocyclic structure also imparts unique steric and electronic properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
56377-55-0 |
|---|---|
Molekularformel |
C9H13ClO2 |
Molekulargewicht |
188.65 g/mol |
IUPAC-Name |
3-chloro-3-methyl-1-oxaspiro[3.5]nonan-2-one |
InChI |
InChI=1S/C9H13ClO2/c1-8(10)7(11)12-9(8)5-3-2-4-6-9/h2-6H2,1H3 |
InChI-Schlüssel |
SJVYIHHIZCLANW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)OC12CCCCC2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


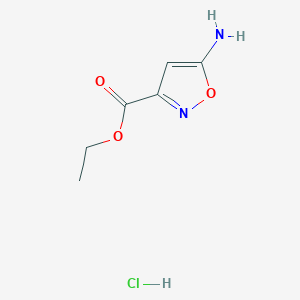
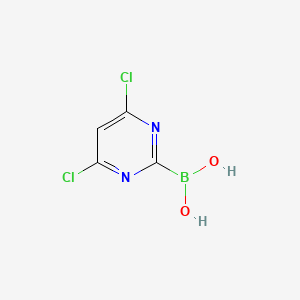
![3-(Pyrrolo[1,2-a]pyrimidin-7-yl)propanoic acid](/img/structure/B11906560.png)






